O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside involves the protection of the hydroxyl groups of mannofuranoside with isopropylidene groups, followed by the butanoylation of the remaining hydroxyl group. The reaction conditions typically involve the use of acid catalysts and anhydrous solvents to ensure the selective protection and acylation of the hydroxyl groups
Analyse Chemischer Reaktionen
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the butanoyl group to a primary alcohol.
Substitution: The butanoyl group can be substituted with other acyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside is widely used in scientific research, particularly in the field of proteomics. It serves as a carbohydrate probe to study protein-carbohydrate interactions, which are crucial in various biological processes . Additionally, it is used in the synthesis of more complex carbohydrate structures and as a building block in the development of glycomimetics for therapeutic applications .
Wirkmechanismus
The mechanism of action of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside involves its interaction with specific proteins and enzymes that recognize carbohydrate structures. These interactions can modulate the activity of these proteins, influencing various cellular pathways and processes . The molecular targets include lectins and glycosyltransferases, which play key roles in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside include other protected mannofuranosides and carbohydrate derivatives used in proteomics research. These compounds share similar structural features but differ in the protecting groups and acyl substituents used. For example:
O-n-Acetyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside: Uses acetyl instead of butanoyl group.
O-n-Benzoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside: Uses benzoyl group for protection.
The uniqueness of this compound lies in its specific butanoyl group, which can influence its reactivity and interactions with proteins compared to other acyl-protected mannofuranosides .
Eigenschaften
Molekularformel |
C16H26O7 |
---|---|
Molekulargewicht |
330.37 g/mol |
IUPAC-Name |
[(3aS,4R,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate |
InChI |
InChI=1S/C16H26O7/c1-6-7-10(17)19-14-13-12(22-16(4,5)23-13)11(20-14)9-8-18-15(2,3)21-9/h9,11-14H,6-8H2,1-5H3/t9?,11-,12+,13+,14+/m1/s1 |
InChI-Schlüssel |
INMKUQZPEKWDFA-OSXRZMLASA-N |
Isomerische SMILES |
CCCC(=O)O[C@@H]1[C@@H]2[C@H]([C@H](O1)C3COC(O3)(C)C)OC(O2)(C)C |
Kanonische SMILES |
CCCC(=O)OC1C2C(C(O1)C3COC(O3)(C)C)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.